Cas no 64642-17-7 (2-(Methylamino)-N-(4-methylphenyl)acetamide)
2-(Methylamino)-N-(4-methylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide,2-(methylamino)-N-(4-methylphenyl)-
- 2-(Methylamino)-N-(4-methylphenyl)acetamide
- 2-(methylamino)-N-(4-methylphenyl)acetamide hydrochloride
- N-methyl-glycine 4-methyl-anilide
- N-methyl-glycine p-toluidide
- N-Methyl-glycin-p-toluidid
- Sarkosin-p-toluidid
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- MDL: MFCD03948088
- Inchi: 1S/C10H14N2O/c1-8-3-5-9(6-4-8)12-10(13)7-11-2/h3-6,11H,7H2,1-2H3,(H,12,13)
- InChI Key: ZBYCJXKBBVZZOF-UHFFFAOYSA-N
- SMILES: O=C(CNC)NC1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 178.11100
- Monoisotopic Mass: 178.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- PSA: 41.13000
- LogP: 1.61680
2-(Methylamino)-N-(4-methylphenyl)acetamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(Methylamino)-N-(4-methylphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M021610-250mg |
2-(Methylamino)-N-(4-methylphenyl)acetamide |
64642-17-7 | 250mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M021610-500mg |
2-(Methylamino)-N-(4-methylphenyl)acetamide |
64642-17-7 | 500mg |
$ 300.00 | 2022-06-04 | ||
| TRC | M021610-1000mg |
2-(Methylamino)-N-(4-methylphenyl)acetamide |
64642-17-7 | 1g |
$ 480.00 | 2022-06-04 | ||
| Matrix Scientific | 053369-500mg |
2-(Methylamino)-N-(4-methylphenyl)acetamide |
64642-17-7 | 500mg |
$237.00 | 2023-09-10 | ||
| Matrix Scientific | 053369-2.5g |
2-(Methylamino)-N-(4-methylphenyl)acetamide |
64642-17-7 | 2.5g |
$720.00 | 2023-09-10 | ||
| Enamine | EN300-34800-0.05g |
2-(methylamino)-N-(4-methylphenyl)acetamide |
64642-17-7 | 90% | 0.05g |
$65.0 | 2023-09-03 | |
| Enamine | EN300-34800-0.1g |
2-(methylamino)-N-(4-methylphenyl)acetamide |
64642-17-7 | 90% | 0.1g |
$98.0 | 2023-09-03 | |
| Enamine | EN300-34800-0.25g |
2-(methylamino)-N-(4-methylphenyl)acetamide |
64642-17-7 | 90% | 0.25g |
$139.0 | 2023-09-03 | |
| Enamine | EN300-34800-0.5g |
2-(methylamino)-N-(4-methylphenyl)acetamide |
64642-17-7 | 90% | 0.5g |
$218.0 | 2023-09-03 | |
| Enamine | EN300-34800-1.0g |
2-(methylamino)-N-(4-methylphenyl)acetamide |
64642-17-7 | 90% | 1g |
$280.0 | 2023-06-08 |
2-(Methylamino)-N-(4-methylphenyl)acetamide Suppliers
2-(Methylamino)-N-(4-methylphenyl)acetamide Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 2-(Methylamino)-N-(4-methylphenyl)acetamide
Professional Introduction to Compound with CAS No. 64642-17-7 and Product Name: 2-(Methylamino)-N-(4-methylphenyl)acetamide
The compound with the CAS number 64642-17-7 and the product name 2-(Methylamino)-N-(4-methylphenyl)acetamide represents a significant area of interest in the field of pharmaceutical chemistry. This compound, characterized by its unique molecular structure, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of a methylamino group and a 4-methylphenyl moiety in its backbone suggests a rich chemical space for functionalization and interaction with biological targets.
Recent advancements in the field of medicinal chemistry have highlighted the importance of amide derivatives in the design of novel therapeutic agents. The acetamide moiety in this compound not only contributes to its solubility and stability but also serves as a versatile scaffold for further chemical modifications. This flexibility has made it a valuable building block in the synthesis of more complex molecules targeting various diseases.
In particular, the 2-(Methylamino)-N-(4-methylphenyl)acetamide has been studied for its pharmacological properties. Research indicates that this compound exhibits promising activity against certain enzymatic targets, making it a candidate for further investigation in the development of small-molecule inhibitors. The 4-methylphenyl group, known for its ability to modulate receptor binding, adds another layer of complexity to its potential therapeutic applications.
One of the most intriguing aspects of this compound is its potential role in modulating neurotransmitter systems. Studies have suggested that derivatives of 2-(Methylamino)-N-(4-methylphenyl)acetamide may interact with receptors involved in central nervous system regulation. This has opened up avenues for research into potential treatments for neurological disorders, where precise modulation of neurotransmitter activity is crucial.
The synthesis of 2-(Methylamino)-N-(4-methylphenyl)acetamide involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The introduction of the methylamino group and the protection-deprotection strategies for the acetamide functionality are critical steps that require careful optimization. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity, ensuring that the final product meets stringent pharmaceutical standards.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 2-(Methylamino)-N-(4-methylphenyl)acetamide with biological targets. These studies provide insights into how the compound interacts with enzymes and receptors at an atomic level, guiding the design of more potent and selective derivatives. The integration of experimental data with computational predictions has become a cornerstone in modern drug discovery, accelerating the development pipeline.
The pharmacokinetic properties of this compound are also under investigation. Understanding how 2-(Methylamino)-N-(4-methylphenyl)acetamide is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability as a drug candidate. Preclinical studies have begun to explore these aspects, providing valuable data on bioavailability and potential side effects. This information is crucial for optimizing dosing regimens and ensuring patient safety.
Furthermore, the environmental impact of synthesizing and handling 2-(Methylamino)-N-(4-methylphenyl)acetamide is a growing consideration in pharmaceutical research. Green chemistry principles are being applied to develop more sustainable synthetic routes that minimize waste and reduce hazardous byproducts. This aligns with global efforts to promote sustainable practices across industries, including pharmaceuticals.
The future prospects for 2-(Methylamino)-N-(4-methylphenyl)acetamide are promising, with ongoing research aiming to uncover new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into clinical reality. As our understanding of biological systems continues to evolve, compounds like this one will play a pivotal role in addressing unmet medical needs.
In conclusion, 2-(Methylamino)-N-(4-methylphenyl)acetamide, with its CAS number 64642-17-7, represents a significant advancement in pharmaceutical chemistry. Its unique structure and promising pharmacological properties make it a valuable candidate for further research and development. As scientific methodologies continue to evolve, compounds like this will undoubtedly contribute to innovative therapeutic solutions.
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